molecular formula C14H19NO3 B12568466 Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)- CAS No. 192202-67-8

Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-

Cat. No.: B12568466
CAS No.: 192202-67-8
M. Wt: 249.30 g/mol
InChI Key: MPRFDMGIVOTZBZ-NSHDSACASA-N
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Description

Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, ®- is a chiral compound with a complex structure that includes both aliphatic and aromatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, ®- typically involves multi-step organic reactions. One common approach is the condensation of 3,3-dimethylbutanoic acid with an appropriate phenylamino ketone under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, ®- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, ®- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its chiral properties which can lead to enantioselective effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, ®- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester: Similar in structure but with different functional groups.

    Butanoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester: Contains a hydroxyl group instead of a ketone.

    Butanoic acid, 3,3-dimethyl-2-(1-methylethyl), ethyl ester: Has an isopropyl group instead of a phenylamino group.

Uniqueness

Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, ®- is unique due to its chiral center and the presence of both aliphatic and aromatic components. This combination of features makes it particularly interesting for applications requiring specific stereochemistry and functional diversity.

Properties

CAS No.

192202-67-8

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

(2R)-2-(2-anilino-2-oxoethyl)-3,3-dimethylbutanoic acid

InChI

InChI=1S/C14H19NO3/c1-14(2,3)11(13(17)18)9-12(16)15-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16)(H,17,18)/t11-/m0/s1

InChI Key

MPRFDMGIVOTZBZ-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)[C@@H](CC(=O)NC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)C(CC(=O)NC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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